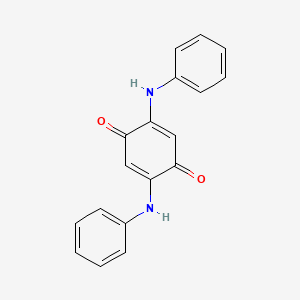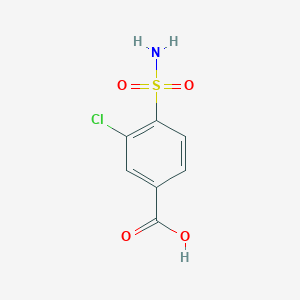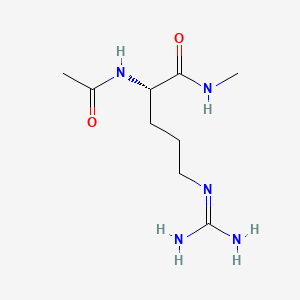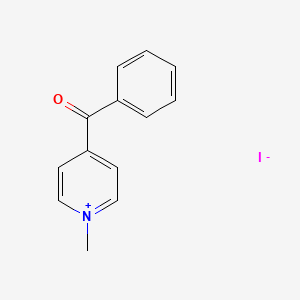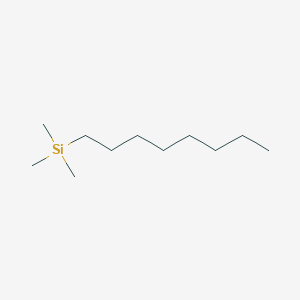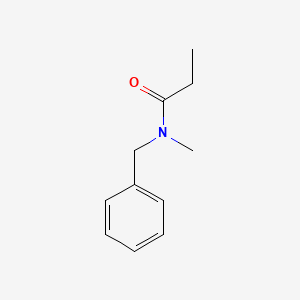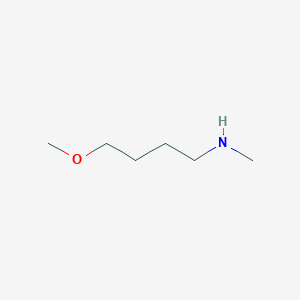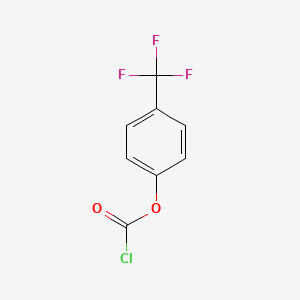
4-(Trifluoromethyl)phenyl carbonochloridate
Overview
Description
“4-(Trifluoromethyl)phenyl carbonochloridate” is an organic compound with the molecular formula C8H4ClF3O2 . It is a derivative of carbonochloridic acid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H4ClF3O2 . The compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 224.57 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Catalytic Activity in Baeyer-Villiger Reactions
4-(Trifluoromethyl)phenyl carbonochloridate is relevant in catalysis, particularly in Baeyer-Villiger reactions. Bis[3,5-bis(trifluoromethyl)phenyl] diselenide, a compound related to this compound, forms a highly reactive and selective catalyst for the oxidation of carbonyl compounds (Brink et al., 2001).
Influence in Photochemical Behavior
The photochemical behavior of compounds, including those with trifluoromethyl substituents like this compound, is significantly influenced by the substituent in the N-aryl group. This effect is particularly noted in the formation of twisted intramolecular charge transfer (TICT) states (Yang et al., 2004).
Role in Photoredox Catalysis
Trifluoromethyl groups, closely related to the this compound structure, play a crucial role in photoredox catalysis. They serve as excellent fluoromethyl sources for ionic and carbenoid reactions, vital in the field of synthetic organic chemistry (Koike & Akita, 2016).
Synthesis and Reactivity of Related Compounds
The synthesis of α-(Trifluoromethyl)allylalcohols, closely associated with this compound, showcases their conversion into various derivatives like thioethers, benzyl ethers, trifluoroacetates, and azides. This indicates the compound's versatility in chemical synthesis and reactivity (Radix-Large et al., 2004).
Quantitative Analysis of Carbonyl Groups in Bio-Oils
4-(Trifluoromethyl)phenylhydrazine, a compound related to this compound, has been used for the quantitative analysis of carbonyl groups in bio-oils through 19F NMR spectroscopy. This application underscores the compound's importance in analytical chemistry (Huang et al., 2014).
Mechanism of Action
Safety and Hazards
“4-(Trifluoromethyl)phenyl carbonochloridate” is considered hazardous. It is a highly flammable liquid and vapor. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system .
Future Directions
The trifluoromethyl group, which is present in “4-(Trifluoromethyl)phenyl carbonochloridate”, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Therefore, future research and development efforts may focus on the synthesis and application of trifluoromethylated compounds in these areas .
properties
IUPAC Name |
[4-(trifluoromethyl)phenyl] carbonochloridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-7(13)14-6-3-1-5(2-4-6)8(10,11)12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCISOMFIAQECOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579534 | |
| Record name | 4-(Trifluoromethyl)phenyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50579534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34857-66-4 | |
| Record name | 4-(Trifluoromethyl)phenyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50579534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)phenyl carbonochloridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid](/img/structure/B3051503.png)
![4-Phenyl-2-[6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B3051504.png)
